Cinnarizine - 298-57-7

Cinnarizine

Catalog Number: EVT-264919
CAS Number: 298-57-7
Molecular Formula: C26H28N2
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinnarizine is a synthetic piperazine derivative belonging to the class of calcium channel blockers. [, ] Its primary role in scientific research is as a pharmacological tool for investigating calcium-dependent processes, particularly in relation to smooth muscle contraction and neurotransmission. [, ] Cinnarizine has garnered significant interest in scientific research due to its diverse pharmacological activities, including its effects on vascular tone, neuronal excitability, and inflammatory responses. [, , ]

Future Directions
  • Further exploration of cinnarizine's role in neurodegenerative disorders: Given its calcium channel blocking and neuroprotective properties, investigating its potential therapeutic benefits in conditions like Alzheimer's and Parkinson's disease warrants further investigation. []
  • Developing novel drug delivery systems to enhance its bioavailability: Addressing cinnarizine's limitations in solubility and absorption through innovative formulation strategies, such as solid dispersions, nanocapsules, and lipid-based formulations, is a promising avenue for research. [, , ]
  • Investigating its potential in combination therapies: Exploring the synergistic effects of cinnarizine with other therapeutic agents, particularly in areas like pain management and migraine prophylaxis, holds promise for improving treatment outcomes. [, ]

Flunarizine

Compound Description: Flunarizine, chemically known as (E)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1-yl)piperazine, is a diphenylmethylpiperazine derivative and a calcium channel blocker. [] It is closely related to Cinnarizine and shares a similar pharmacological profile. Flunarizine is primarily used in the prophylaxis of migraine and the treatment of vestibular disorders.

Relevance: Flunarizine is a difluoro derivative of Cinnarizine. [, ] It exhibits a longer duration of action and a slower onset compared to Cinnarizine in animal models of epilepsy. [, ] Both Flunarizine and Cinnarizine display anticonvulsive properties, particularly against maximal metrazol seizures (MMS) in rats and maximal electroshock seizures (MES) in mice. [, ] Similar to Cinnarizine, Flunarizine demonstrates selective blocking activity against tonic extension of hind paws in the MMS model. []

Nifedipine

Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris. [, ]

Tranilast

Compound Description: Tranilast is a potent, orally active anti-allergic agent. []

Relevance: Similar to Nifedipine, Tranilast is used as a comparative drug in studies examining the anti-allergic activity and mechanisms of Cinnarizine. [] While both Tranilast and Cinnarizine protect against fatal systemic anaphylactic shock and reduce severe respiratory disorders in guinea pigs passively sensitized with IgE antibody, they differ in their mechanisms of action. [] Unlike Cinnarizine, Tranilast inhibits antigen-induced and calcium ionophore A23187-induced release of histamine and SRS-A from sensitized lung tissues. [] Additionally, Tranilast does not affect calcium-induced contractions in potassium-depolarized tracheal smooth muscle, suggesting a different mechanism of action compared to Cinnarizine. []

Scopolamine

Compound Description: Scopolamine, also known as hyoscine, is a medication used to treat motion sickness and postoperative nausea and vomiting. [, ]

Relevance: Scopolamine is often compared to Cinnarizine in the context of motion sickness prevention. [, ] While both drugs effectively reduce motion sickness symptoms, they differ in their side effect profiles and administration routes. [, ] Transdermal scopolamine is generally preferred over oral cinnarizine due to its higher efficacy, lower rate of adverse reactions, and convenience. []

Betahistine

Compound Description: Betahistine is a histamine analogue used to treat Ménière's disease, a disorder of the inner ear that can cause vertigo, tinnitus, and hearing loss. []

Relevance: Betahistine serves as a comparator to Cinnarizine in studies evaluating their effectiveness in managing peripheral vestibular disorders. [] While both drugs are used for similar indications, clinical trials suggest that a fixed combination of cinnarizine/dimenhydrinate may be more effective than betahistine in reducing vertigo intensity and improving concomitant symptoms after four weeks of treatment. []

Dimenhydrinate

Compound Description: Dimenhydrinate is an over-the-counter antihistamine used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness. [, ]

Topiramate

Compound Description: Topiramate is an anticonvulsant medication used to treat epilepsy and prevent migraines. []

Ginkgo Biloba

Compound Description: Ginkgo biloba is a herbal supplement derived from the leaves of the Ginkgo biloba tree. It is often used to improve memory and cognitive function. []

Relevance: Ginkgo biloba is investigated alongside Cinnarizine for its potential in reducing tinnitus intensity. [] While both treatments demonstrate a significant reduction in tinnitus severity after two months, Ginkgo biloba also significantly improves the adverse changes in quality of life associated with tinnitus, unlike Cinnarizine. []

Source and Classification

Cinnarizine is derived from piperazine and is classified under the category of antihistamines. It is often used in the treatment of conditions such as nausea, vomiting, and vertigo associated with motion sickness. The compound is also noted for its ability to improve blood circulation by dilating peripheral blood vessels.

Synthesis Analysis

Methods and Technical Details

Cinnarizine can be synthesized through various methods, including multi-step processes that involve the reaction of piperazine with benzhydryl chloride, followed by N-alkylation with cinnamyl bromide or chloride. A notable method includes a continuous-flow multistep synthesis that generates cinnarizine from bulk alcohols. This process typically involves four main steps:

  1. Preparation of Benzyl Chloride: Benzyl alcohol is treated with hydrogen chloride to form benzyl chloride.
  2. Formation of Diphenylmethyl Chloride: Benzyl chloride undergoes further reactions to yield diphenylmethyl chloride.
  3. Reaction with Piperazine: Diphenylmethyl chloride reacts with piperazine to form a diphenylmethyl piperazine intermediate.
  4. Final Alkylation: The intermediate is then alkylated with cinnamyl bromide or chloride to produce cinnarizine.

This method ensures high yields (up to 94%) and allows for efficient production due to the continuous-flow nature of the synthesis .

Molecular Structure Analysis

Structure and Data

Cinnarizine has the molecular formula C26H28N2C_{26}H_{28}N_2 and a molar mass of approximately 384.52 g/mol. The compound features a complex structure characterized by a diphenylmethyl group attached to a piperazine ring, which is further substituted with a cinnamyl group.

The structural representation can be summarized as follows:

  • Chemical Structure:
    • The core structure consists of a piperazine ring linked to a diphenylmethyl group and a cinnamyl moiety.

Structural Formula

Cinnarizine  Cinnamyl Diphenylmethyl piperazine\text{Cinnarizine }\text{ Cinnamyl Diphenylmethyl piperazine}
Chemical Reactions Analysis

Reactions and Technical Details

Cinnarizine undergoes various chemical reactions, primarily involving nucleophilic substitutions due to the presence of reactive halogen atoms in its synthetic precursors. Key reactions include:

  1. Nucleophilic Substitution: The reaction between piperazine and benzhydryl chloride involves nucleophilic attack by the nitrogen atom on the electrophilic carbon atom bonded to chlorine.
  2. Alkylation Reactions: Subsequent alkylation with cinnamyl halides introduces the cinnamyl group into the structure.

These reactions are typically monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure yield and purity .

Mechanism of Action

Process and Data

Cinnarizine's mechanism of action primarily involves blocking calcium channels, which inhibits calcium influx into cells. This action leads to:

  • Reduced Neurotransmitter Release: By inhibiting calcium entry, cinnarizine decreases the release of neurotransmitters in the central nervous system.
  • Vasodilation: The compound promotes vasodilation in peripheral blood vessels, enhancing blood flow and reducing symptoms associated with motion sickness.

The pharmacological profile indicates that it effectively reduces vestibular stimulation effects, making it beneficial for patients suffering from motion sickness or vertigo .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cinnarizine typically appears as white to off-white crystalline powder.
  • Solubility: It is poorly soluble in water but soluble in organic solvents such as ethanol and chloroform.

Chemical Properties

  • Melting Point: Approximately 120–122 °C.
  • Stability: Cinnarizine is stable under normal storage conditions but should be protected from light.

These properties are essential for determining appropriate formulation strategies in pharmaceutical applications .

Applications

Scientific Uses

Cinnarizine has several applications in medicine, including:

  • Motion Sickness Treatment: Commonly prescribed for preventing nausea and vomiting associated with travel.
  • Vestibular Disorders Management: Effective in treating conditions related to inner ear disturbances.
  • Vasodilatory Effects: Used in some cases to improve peripheral circulation.

Additionally, research continues into its potential applications beyond traditional uses, including studies on its effects on migraine management and other neurological conditions .

Multimodal Pharmacological Mechanisms of Action

Calcium Channel Modulation Dynamics

Cinnarizine demonstrates selective calcium antagonism primarily targeting voltage-gated and receptor-operated calcium channels. This activity forms the cornerstone of its therapeutic effects in vestibular disorders and circulatory improvement.

Voltage-Gated L-Type and T-Type Channel Inhibition

Cinnarizine exhibits differential blockade of voltage-gated calcium channels, with particular affinity for L-type (long-lasting) and T-type (transient) channels in vascular smooth muscle and vestibular hair cells. Unlike classical vasodilators, cinnarizine functions as a selective anti-vasoconstrictor by inhibiting calcium influx specifically triggered by vasoconstrictive stimuli while preserving basal myogenic tone [1]. This selective inhibition normalizes endolymph flow in the inner ear's stria vascularis and reduces pathological vasoconstriction in cerebral microcirculation [1] [5]. At the cellular level, cinnarizine (0.05–3 µM) modulates vestibular hair cell function by inhibiting pressure-dependent K⁺ currents, leading to membrane depolarization and subsequent enhancement of voltage-dependent calcium currents [1].

Table 1: Calcium Channel Modulation by Cinnarizine

Channel TypeTherapeutic ConsequenceConcentration RangeTarget Tissues
L-type (Cav1.x)Vascular smooth muscle relaxation0.5-5 µMCerebral vasculature
T-type (Cav3.x)Reduced vestibular hair cell excitability0.05-3 µMInner ear labyrinth
Receptor-operatedSuppression of vasoconstrictor responsesNot documentedPeripheral vasculature

Receptor-Operated Calcium Influx Suppression

Beyond voltage-gated channels, cinnarizine effectively suppresses receptor-operated calcium entry (ROCE) triggered by vasoconstrictive agonists. This mechanism involves interference with calcium translocation through phospholipase C-dependent pathways and store-operated calcium entry (SOCE) mechanisms [1] [2]. The compound selectively inhibits calcium influx stimulated by vasoconstrictors like noradrenaline and serotonin without affecting basal calcium homeostasis, explaining its anti-vasoconstrictive profile without causing reflex tachycardia [1]. This pharmacological distinction positions cinnarizine uniquely among calcium-modifying drugs, allowing it to normalize pathological vasoconstriction while maintaining physiological vascular tone.

Histaminergic Pathway Interactions

Cinnarizine's chemical structure derives from early antihistamine research, and its H1 receptor antagonism contributes significantly to its anti-vertigo and anti-emetic effects.

Competitive H1 Receptor Antagonism

As a competitive histamine antagonist, cinnarizine binds reversibly to H1 receptors, preventing histamine-induced vasodilation, capillary permeability, and sensory nerve activation in vestibular structures [2] [6]. This action is particularly relevant in conditions like Ménière's disease, where histamine-mediated microvascular permeability contributes to endolymphatic hydrops. By blocking H1 receptors in the inner ear's stria vascularis, cinnarizine reduces endolymph production and stabilizes the blood-labyrinth barrier [1] [5]. The antihistaminic effect also extends to the chemoreceptor trigger zone, where it suppresses nausea and vomiting associated with vestibular disturbances [6].

Peripheral vs. Central Histamine Receptor Selectivity

Despite its classification as a first-generation antihistamine, cinnarizine demonstrates preferential peripheral activity with limited central nervous system penetration compared to other H1 antagonists [5] [6]. This selectivity profile results from its physicochemical properties (high lipophilicity balanced by P-glycoprotein efflux) and explains its lower incidence of sedation compared to centrally penetrant antihistamines. However, at therapeutic doses, sufficient concentrations are achieved in vestibular nuclei and vomiting centers to exert central anti-vertigo effects [3]. The compound's dual peripheral and central histamine blockade creates a comprehensive approach to vestibular symptom management, addressing both labyrinthine dysfunction and central processing imbalances.

Dopaminergic System Modulation

Cinnarizine's interaction with dopaminergic pathways represents a therapeutic double-edged sword, contributing to both its anti-emetic efficacy and neurological side effect potential.

D2 Receptor Antagonism and Striatal Implications

Cinnarizine functions as a potent dopamine D2 receptor antagonist within the striatum, with significant implications for basal ganglia function [5]. This antagonism reduces dopaminergic neurotransmission in the chemoreceptor trigger zone, providing anti-emetic benefits during vestibular crises [2]. However, striatal D2 blockade disrupts the delicate balance between direct and indirect basal ganglia pathways, potentially leading to extrapyramidal symptoms through increased inhibitory output from the striatum to the globus pallidus and substantia nigra [5]. Chronic administration leads to compensatory dopaminergic hypersensitivity and alterations in receptor density, creating a vulnerability to movement disorders even after discontinuation [5].

Cholinergic and Serotonergic Cross-Activity

Cinnarizine's pharmacological profile extends to significant interactions with cholinergic and serotonergic systems, contributing to its multimodal anti-vertigo effects.

Muscarinic Acetylcholine Receptor Blockade

Cinnarizine demonstrates non-selective antagonism at muscarinic acetylcholine receptors (mAChRs), particularly the M1-M4 subtypes [2] [7]. This anticholinergic activity contributes to its anti-emetic properties by inhibiting vestibular signal transmission to the vomiting center and reducing gastric motility [6]. Within the vestibular nuclei, mAChR blockade modulates velocity storage mechanisms that influence nystagmus duration and slow-phase velocity [1]. Clinical studies demonstrate cinnarizine significantly reduces the amplitude, duration, and speed of the slow phase of post-rotational and caloric-induced nystagmus (p < 0.05), effects partially attributable to its anticholinergic properties [1]. The muscarinic blockade also contributes to side effects like dry mouth, but at therapeutic doses for vertigo, these effects are less pronounced than with dedicated anticholinergic agents.

Serotonin Transporter Inhibition Effects

Emerging evidence suggests cinnarizine influences serotonergic neurotransmission through inhibition of serotonin transporters (SERT) [1]. By blocking serotonin reuptake, cinnarizine increases extracellular serotonin concentrations in the brainstem, particularly within vestibular nuclei and vomiting centers. This serotonergic enhancement may potentiate its anti-vertigo effects through several mechanisms: modulation of vestibular compensation processes, suppression of neurotransmitter release from vestibular hair cells via 5-HT₁ₐ autoreceptor activation, and direct inhibition of vomiting center activity [1]. The serotonergic activity likely complements its antihistaminic and antidopaminergic effects, creating a broad-spectrum stabilization of neural circuits involved in motion sickness and vertigo perception.

Table 2: Receptor Binding Profile of Cinnarizine

Receptor SystemPrimary InteractionFunctional ConsequenceAffinity Range
Histamine H1Competitive antagonismReduced microvascular permeability, anti-vertigoHigh affinity (nM range)
Dopamine D2Non-competitive antagonismAnti-emesis, movement disordersModerate affinity
Muscarinic AChNon-selective antagonismNystagmus reduction, anti-emesisModerate affinity
Serotonin TransporterInhibitionEnhanced serotonergic toneModerate affinity
Voltage-gated Ca²⁺Pore blockadeVasodilation, vestibular hair cell stabilizationVariable by channel type

Properties

CAS Number

298-57-7

Product Name

Cinnarizine

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine

Molecular Formula

C26H28N2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N

SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

750 mg/L (at 25 °C)
1.72e-03 g/L

Synonyms

1-(Diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine
Cinarizina Inkey
Cinarizina Ratiopharm
Cinarizine
Cinazière
Cinna
Cinnarizin AL
Cinnarizin Ratiopharm
Cinnarizin Siegfried
cinnarizin von ct
Cinnarizin-ratiopharm
Cinnarizine
Cinnarizine L Tartrate
Cinnarizine L-Tartrate
Cinnarizine L-Tartrate (1:1)
Cinnarizine, (E)-Isomer
Cinnarizine, Dihydrochloride
Cinnipirine
Cisaken
Dihydrochloride Cinnarizine
Dimitronal
L-Tartrate, Cinnarizine
R 516
R-516
R516
Stugeron
Stugeron Forte
Von Ct, Cinnarizin

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.